![molecular formula C13H14ClN3O B5484033 N-(4-chlorobenzyl)-1-ethyl-1H-pyrazole-3-carboxamide](/img/structure/B5484033.png)
N-(4-chlorobenzyl)-1-ethyl-1H-pyrazole-3-carboxamide
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Overview
Description
N-(4-chlorobenzyl)-1-ethyl-1H-pyrazole-3-carboxamide, also known as ABT-199 or Venetoclax, is a small molecule drug that has been developed as a targeted therapy for the treatment of cancer. It is a potent and selective inhibitor of the anti-apoptotic protein B-cell lymphoma 2 (BCL-2), which is overexpressed in many types of cancer and plays a critical role in promoting cancer cell survival and resistance to chemotherapy.
Mechanism of Action
The mechanism of action of N-(4-chlorobenzyl)-1-ethyl-1H-pyrazole-3-carboxamide is based on its ability to selectively bind to and inhibit the function of BCL-2, which is a key regulator of apoptosis or programmed cell death. By blocking the function of BCL-2, N-(4-chlorobenzyl)-1-ethyl-1H-pyrazole-3-carboxamide induces apoptosis in cancer cells, leading to their death. This mechanism is particularly relevant in cancer cells that overexpress BCL-2 and are resistant to conventional chemotherapy.
Biochemical and Physiological Effects:
N-(4-chlorobenzyl)-1-ethyl-1H-pyrazole-3-carboxamide has been shown to have a number of biochemical and physiological effects on cancer cells, including induction of apoptosis, inhibition of cell proliferation, and disruption of mitochondrial function. The drug has also been shown to sensitize cancer cells to other anti-cancer therapies, such as chemotherapy and radiation therapy.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-(4-chlorobenzyl)-1-ethyl-1H-pyrazole-3-carboxamide as a research tool is its high potency and selectivity for BCL-2, which allows for precise targeting of this protein in cancer cells. However, the drug also has some limitations, including its relatively short half-life and the potential for off-target effects on other members of the BCL-2 family.
Future Directions
There are several future directions for research on N-(4-chlorobenzyl)-1-ethyl-1H-pyrazole-3-carboxamide and its potential use in cancer therapy. One area of focus is the development of combination therapies that can enhance the efficacy of N-(4-chlorobenzyl)-1-ethyl-1H-pyrazole-3-carboxamide and overcome resistance mechanisms. Another area of interest is the identification of biomarkers that can predict response to N-(4-chlorobenzyl)-1-ethyl-1H-pyrazole-3-carboxamide and guide patient selection. Finally, there is also interest in exploring the use of N-(4-chlorobenzyl)-1-ethyl-1H-pyrazole-3-carboxamide in other diseases, such as autoimmune disorders and viral infections, where BCL-2 may play a role in disease pathogenesis.
Synthesis Methods
The synthesis of N-(4-chlorobenzyl)-1-ethyl-1H-pyrazole-3-carboxamide involves a series of chemical reactions starting from commercially available starting materials. The key step is the formation of the pyrazole ring, which is achieved through a cyclization reaction using a palladium catalyst. The final product is obtained through a series of purification steps, including crystallization and chromatography.
Scientific Research Applications
N-(4-chlorobenzyl)-1-ethyl-1H-pyrazole-3-carboxamide has been extensively studied in preclinical and clinical trials for the treatment of various types of cancer, including chronic lymphocytic leukemia (CLL), acute myeloid leukemia (AML), and multiple myeloma. The drug has shown promising results in both in vitro and in vivo models, demonstrating potent anti-tumor activity and minimal toxicity to normal cells.
properties
IUPAC Name |
N-[(4-chlorophenyl)methyl]-1-ethylpyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClN3O/c1-2-17-8-7-12(16-17)13(18)15-9-10-3-5-11(14)6-4-10/h3-8H,2,9H2,1H3,(H,15,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZHNUIRYYJEERG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC(=N1)C(=O)NCC2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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